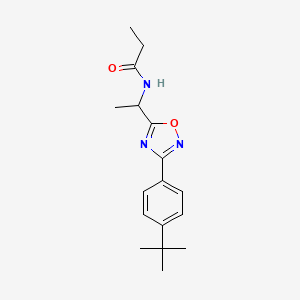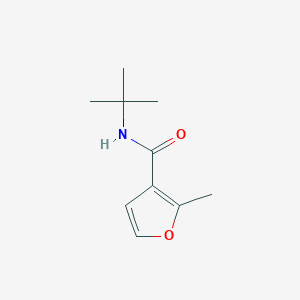![molecular formula C22H23N3O3S B7687908 N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7687908.png)
N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, also known as HE-3286, is a synthetic compound that has been shown to have anti-inflammatory effects. It was first synthesized in the early 2000s and has since been studied for its potential use in treating a variety of inflammatory conditions.
Wirkmechanismus
N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide works by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. NF-κB regulates the expression of genes involved in inflammation, and inhibition of NF-κB activity can lead to a decrease in inflammation. N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide also inhibits the activity of Janus kinase 2 (JAK2), an enzyme that is involved in the signaling pathways of several cytokines involved in inflammation.
Biochemical and Physiological Effects
N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). It also decreases the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide has also been shown to decrease the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and can contribute to tissue damage in inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide has several advantages for lab experiments. It is stable and can be stored at room temperature for extended periods of time. It is also soluble in a variety of solvents, making it easy to work with. However, N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide has some limitations. It is relatively expensive compared to other anti-inflammatory compounds, and its synthesis method is complex and may be difficult for some labs to reproduce.
Zukünftige Richtungen
N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide has shown promise as a potential treatment for a variety of inflammatory conditions, and future research will likely focus on its efficacy and safety in clinical trials. In addition, future research may explore the potential use of N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide in treating neurodegenerative diseases and cancer. Other future directions may include the development of more efficient synthesis methods and the exploration of new analogs of N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide with improved efficacy and safety profiles.
Conclusion
N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide is a synthetic compound that has shown anti-inflammatory effects and potential therapeutic uses in a variety of conditions. Its mechanism of action involves the inhibition of NF-κB and JAK2, and it has been shown to decrease the production of pro-inflammatory cytokines and the activity of MMPs. N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide has several advantages and limitations for lab experiments, and future research will likely focus on its efficacy and safety in clinical trials, as well as its potential use in treating neurodegenerative diseases and cancer.
Synthesemethoden
N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide is synthesized from 4-methylbenzenesulfonyl chloride and N-(2-hydroxyethyl)acetamide. The reaction takes place in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. After the reaction is complete, the product is purified by column chromatography to obtain pure N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide has been studied for its potential use in treating a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and psoriasis. It has also been studied for its potential use in treating cancer and diabetes. In addition, N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-18-7-9-20(10-8-18)16-25(29(27,28)21-5-3-2-4-6-21)17-22(26)24-15-19-11-13-23-14-12-19/h2-14H,15-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNDEZANFYYZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7687913.png)





